molecular formula C7H2BrF2NS B13686038 5-Bromo-2,4-difluorophenyl Isothiocyanate

5-Bromo-2,4-difluorophenyl Isothiocyanate

Cat. No.: B13686038
M. Wt: 250.07 g/mol
InChI Key: VMMMODNBDNLHGF-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluorophenyl isothiocyanate is a chemical compound with the molecular formula C7H2BrF2NS. It is a halogenated aromatic isothiocyanate, characterized by the presence of bromine and fluorine atoms on the phenyl ring, along with an isothiocyanate functional group. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-difluorophenyl isothiocyanate typically involves the reaction of 5-bromo-2,4-difluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction scheme is as follows:

5-Bromo-2,4-difluoroaniline+Thiophosgene5-Bromo-2,4-difluorophenyl isothiocyanate+Hydrogen chloride\text{5-Bromo-2,4-difluoroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 5-Bromo-2,4-difluoroaniline+Thiophosgene→5-Bromo-2,4-difluorophenyl isothiocyanate+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are also implemented to handle the toxic and corrosive nature of thiophosgene.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-difluorophenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the phenyl ring can participate in electrophilic aromatic substitution reactions, although the presence of these electron-withdrawing groups makes the ring less reactive.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, and halogenating agents can be used under acidic conditions.

Major Products

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

5-Bromo-2,4-difluorophenyl isothiocyanate is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluorophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenyl isothiocyanate: Lacks the bromine atom, making it less reactive in certain electrophilic aromatic substitution reactions.

    4-Bromo-2,5-difluorophenyl isothiocyanate: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    2,5-Difluorophenyl isothiocyanate: Lacks both the bromine atom and has a different fluorine substitution pattern, leading to different chemical properties.

Uniqueness

5-Bromo-2,4-difluorophenyl isothiocyanate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and make it suitable for a wide range of chemical transformations. Its specific substitution pattern also allows for selective reactions, making it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C7H2BrF2NS

Molecular Weight

250.07 g/mol

IUPAC Name

1-bromo-2,4-difluoro-5-isothiocyanatobenzene

InChI

InChI=1S/C7H2BrF2NS/c8-4-1-7(11-3-12)6(10)2-5(4)9/h1-2H

InChI Key

VMMMODNBDNLHGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)N=C=S

Origin of Product

United States

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